molecular formula C10H10F2O2 B3104816 3-(3,5-Difluorophenyl)-2-methylpropanoic acid CAS No. 1501252-21-6

3-(3,5-Difluorophenyl)-2-methylpropanoic acid

Cat. No. B3104816
CAS RN: 1501252-21-6
M. Wt: 200.18 g/mol
InChI Key: IHQXMEHPSSMQFH-UHFFFAOYSA-N
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Description

“3-(3,5-Difluorophenyl)-2-methylpropanoic acid” is a chemical compound. It is also known as 3,5-Difluorohydrocinnamic acid or 3-(3,5-Difluorophenyl)propanoic acid . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H8F2O2 . The molecular weight is 186.16 . The structure includes a propionic acid group attached to a 3,5-difluorophenyl group .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 59-61 °C . The predicted boiling point is 260.8±25.0 °C . The predicted density is 1.312±0.06 g/cm3 .

Scientific Research Applications

Environmental Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties like 3-(3,5-Difluorophenyl)-2-methylpropanoic acid, are extensively utilized in various industrial and commercial applications. These chemicals can degrade into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) in the environment through microbial and abiotic processes. Understanding the environmental fate, degradation pathways, and toxic profiles of such compounds is crucial for evaluating their impact and managing their presence in ecosystems. Studies focusing on microbial degradation pathways provide insight into the environmental behavior and potential risks associated with these chemicals (Liu & Mejia Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids

The developmental toxicity of perfluoroalkyl acids, derivatives of compounds similar to this compound, has been a subject of significant research. These studies have highlighted the potential health risks associated with exposure to PFOS and PFOA, emphasizing the need for a better understanding of their hazardous effects. This research supports ongoing efforts to assess the safety and regulatory guidelines for the use of these compounds (Lau, Butenhoff, & Rogers, 2004).

Emerging Fluoroalkylether Substances in the Environment

Recent studies have focused on the environmental occurrence, fate, and effects of emerging fluoroalkylether compounds, which include structures similar to this compound. These substances are part of the per- and polyfluoroalkyl substances (PFAS) group, raising concerns due to their persistent, bioaccumulative, and toxic properties. This research aims to bridge knowledge gaps and address the challenges associated with monitoring and assessing the impact of these compounds on environmental and human health (Munoz, Liu, Duy, & Sauvé, 2019).

Human Exposure to PFAS Through Drinking Water

Investigations into human exposure to PFAS, including compounds related to this compound, have identified drinking water as a significant source of exposure. These studies emphasize the importance of understanding the levels of PFAS in drinking water and their implications for human health, guiding efforts to mitigate exposure and safeguard public health (Domingo & Nadal, 2019).

Safety and Hazards

The compound is classified as harmful if swallowed or in contact with skin. It causes skin irritation and serious eye damage. It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of 3-(3,5-Difluorophenyl)-2-methylpropanoic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, the compound’s ionization state and thus its ability to interact with its targets can be affected by pH. Similarly, high temperatures could potentially lead to the degradation of the compound, reducing its efficacy.

properties

IUPAC Name

3-(3,5-difluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14)2-7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQXMEHPSSMQFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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